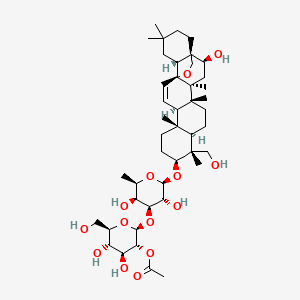

Saikosaponin S5

描述

属性

分子式 |

C44H70O14 |

|---|---|

分子量 |

823.0 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |

InChI |

InChI=1S/C44H70O14/c1-22-30(49)34(58-37-35(55-23(2)47)32(51)31(50)24(19-45)56-37)33(52)36(54-22)57-29-11-12-39(5)25(40(29,6)20-46)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-53-44)28(48)18-42(41,44)8/h10,14,22,24-37,45-46,48-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |

InChI 键 |

SRKDRDBFLMDBPW-GXPBSCBUSA-N |

手性 SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)C)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C)O |

产品来源 |

United States |

Foundational & Exploratory

Saikosaponin S5: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin S5 is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the saikosaponin family, naturally occurring compounds primarily isolated from the roots of Bupleurum species, it shares a core oleanane-type aglycone structure. This technical guide provides an in-depth look at the chemical structure of this compound, alongside relevant physicochemical data, experimental protocols for its study, and an examination of its role in cellular signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Identity

This compound is chemically identified as 2''-O-acetylsaikosaponin A. Its structure is characterized by a pentacyclic triterpene aglycone, known as saikogenin, linked to a branched trisaccharide chain. The defining feature of this compound is the presence of an acetyl group at the 2'' position of the terminal glucose residue of the sugar moiety attached to the C3 position of the aglycone.

The core structure is based on Saikosaponin A, which consists of the aglycone linked to a β-D-glucopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl moiety. The acetylation in this compound is a key structural modification that can influence its biological activity and physicochemical properties.

Chemical Formula: C₄₄H₇₀O₁₄[1]

SMILES Notation: C[C@]12[C@]3(C=C[C@@]4([H])[C@]2(CC[C@]5([H])[C@@]4(CC--INVALID-LINK--O[C@H]6--INVALID-LINK--C)O)O[C@H]7--INVALID-LINK--CO)O)O)OC(C)=O">C@@HO)C)C)[C@@]8([H])--INVALID-LINK--O">C@@(CCC(C)(C8)C)CO3[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, the properties of closely related saikosaponins, such as Saikosaponin A and D, provide valuable insights. The data presented below is a compilation for related saikosaponins and should be considered indicative for this compound.

| Property | Value | Compound | Reference |

| Molecular Weight | 823.02 g/mol | This compound | |

| 781.0 g/mol | Saikosaponin A | ||

| 780.98 g/mol | Saikosaponin D | ||

| XLogP3-AA | 2.5 | Saikosaponin A | [2] |

| Hydrogen Bond Donor Count | 7 | Saikosaponin A | |

| Hydrogen Bond Acceptor Count | 13 | Saikosaponin A | |

| Rotatable Bond Count | 9 | Saikosaponin A | |

| Solubility | Soluble in DMSO or methanol. Poor water solubility. | Saikosaponin D |

Experimental Protocols

The following sections detail generalized methodologies for the extraction, purification, and analysis of saikosaponins, which are applicable to this compound.

Extraction and Isolation of Saikosaponins

This protocol outlines a general procedure for the extraction and purification of saikosaponins from plant material, such as the roots of Bupleurum species.

-

Extraction:

-

The dried and powdered plant material is subjected to extraction with an appropriate solvent. A common method involves the use of 70% ethanol (B145695).

-

The extraction can be performed using methods such as percolation, maceration, or Soxhlet extraction to ensure efficient removal of the desired compounds from the plant matrix.

-

-

Purification using Macroporous Resin Column Chromatography:

-

The crude extract is concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous solution is then loaded onto a pre-conditioned macroporous resin column.

-

The column is first washed with deionized water to remove highly polar impurities like sugars.

-

Subsequently, the column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to separate the saikosaponins based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Further Purification by High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with the target saikosaponin are pooled and further purified using preparative HPLC.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

The eluted peaks corresponding to the purified saikosaponin are collected, and the solvent is evaporated to yield the pure compound.

-

Analytical Quantification by HPLC-ELSD

This method is suitable for the quantitative analysis of saikosaponins which lack a strong UV chromophore.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution system with acetonitrile (A) and water (B). The gradient can be optimized to achieve the best separation of the saikosaponins of interest.

-

Flow Rate: Typically around 1.0 mL/min.

-

ELSD Settings: The nebulizer temperature and gas flow rate should be optimized for the specific analysis.

-

Quantification: A calibration curve is generated using a certified reference standard of the saikosaponin. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Saikosaponins, including the closely related Saikosaponin A and D, have been shown to possess a range of biological activities, notably anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Signaling Pathway of Saikosaponins

The diagram below illustrates the inhibitory effect of saikosaponins on the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This guide provides a foundational understanding of this compound, intended to support further research and development efforts. The provided protocols and pathway diagrams offer a starting point for experimental design and mechanistic studies. As research progresses, a more detailed and specific understanding of this compound's properties and functions will undoubtedly emerge.

References

Isolating Saikosaponin S5 from Bupleurum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Saikosaponin S5 from Bupleurum species. This compound, also known as 2''-O-acetylsaikosaponin A, is a bioactive triterpenoid (B12794562) saponin (B1150181) with significant therapeutic potential. This document details the extraction, purification, and analytical protocols, supported by quantitative data and visual workflows, to assist researchers in obtaining this valuable compound for further investigation.

Introduction to Bupleurum Species and Saikosaponins

The genus Bupleurum encompasses a variety of perennial herbs that are widely distributed across Eurasia and North Africa.[1] The roots of these plants, known as Radix Bupleuri, are a staple in traditional medicine, particularly in East Asia, for treating a range of ailments including inflammation, fever, and liver diseases.[2][3] The primary bioactive constituents of Radix Bupleuri are a class of oleanane-type triterpenoid saponins (B1172615) called saikosaponins.[2][4] To date, over 120 different saikosaponins have been isolated from various Bupleurum species. Among the most pharmacologically important are Saikosaponin A, C, and D. This compound is an acetylated derivative of Saikosaponin A.

Saikosaponins exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and immunomodulatory effects. These biological activities are largely attributed to their ability to modulate various cellular signaling pathways.

Extraction of Saikosaponins from Bupleurum Root

The initial step in isolating this compound is the extraction of total saikosaponins from the dried roots of Bupleurum species. The choice of extraction method and solvent significantly impacts the yield and profile of the extracted saikosaponins.

Plant Material

Several Bupleurum species are known to contain saikosaponins, including B. chinense, B. scorzonerifolium, and B. falcatum. The concentration of individual saikosaponins can vary depending on the species, geographical origin, and time of harvest.

Extraction Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that can enhance extraction yield and reduce extraction time compared to conventional methods.

-

Preparation of Plant Material: The dried roots of Bupleurum are pulverized into a fine powder.

-

Solvent Selection: A 5% ammonia-methanol solution has been shown to be an effective solvent for saikosaponin extraction.

-

Extraction Parameters:

-

Solvent-to-Material Ratio: 40:1 (mL/g).

-

Ultrasonic Power: 345.56 W.

-

Extraction Temperature: 46.66 °C.

-

Extraction Time: 65.07 minutes.

-

-

Post-Extraction: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Protocol 2: Reflux Extraction

A more traditional method involves reflux extraction with an ethanolic solution.

-

Preparation of Plant Material: The dried roots are ground into a coarse powder.

-

Extraction: The powdered root is extracted with 10 volumes of 70% ethanol (B145695) containing 0.05% ammonia (B1221849) water under reflux for 4 hours. This process is typically repeated twice.

-

Concentration: The combined extracts are concentrated under reduced pressure.

Quantitative Data on Extraction

The following table summarizes the yields of major saikosaponins using an optimized ultrasound-assisted extraction method with a 5% ammonia-methanol solution.

| Saikosaponin | Yield (%) |

| Saikosaponin A | 1.18 |

| Saikosaponin B1 | 0.11 |

| Saikosaponin B2 | 0.26 |

| Saikosaponin C | 1.02 |

| Saikosaponin D | 3.02 |

| Saikosaponin E | 0.38 |

| Saikosaponin F | 0.44 |

| Total | 6.32 |

Purification of this compound

The crude extract contains a complex mixture of saikosaponins and other metabolites. A multi-step purification process is necessary to isolate this compound.

Preliminary Purification: Liquid-Liquid Extraction and Macroporous Resin Chromatography

Protocol 3: Purification of Crude Extract

-

Liquid-Liquid Extraction: The concentrated crude extract is suspended in water and sequentially extracted with petroleum ether and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The saikosaponins remain in the aqueous layer, which is then extracted with water-saturated n-butanol.

-

Macroporous Resin Chromatography: The n-butanol fraction is concentrated and subjected to column chromatography using a D101 macroporous resin.

-

Elution: The column is eluted sequentially with water, 30% ethanol, 70% ethanol, and 95% ethanol.

-

Fraction Collection: The 70% ethanol fraction, which is enriched with total saikosaponins, is collected and concentrated.

-

Fine Purification: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the preferred method for the final purification of individual saikosaponins.

Protocol 4: Preparative HPLC for Saikosaponin Isolation

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed. For example, an initial mobile phase of 30:70 (v/v) acetonitrile-water can be gradually increased in acetonitrile concentration.

-

Detection: A UV detector set at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of saikosaponins.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC or UPLC-MS.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

Protocol 5: UPLC-PDA-Q/TOF-MS Analysis

-

Chromatographic System: An ultra-high performance liquid chromatography system coupled with a photodiode array detector and a quadrupole/time-of-flight mass spectrometer is used.

-

Column: A BEH C18 column (e.g., 150 mm × 2.1 mm, 1.7 µm) is suitable for separation.

-

Mobile Phase: A gradient of acetonitrile (A) and 0.05% formic acid in water (B) is used as the mobile phase.

-

Mass Spectrometry: Mass spectra are acquired in both positive and negative ion modes to obtain molecular weight and fragmentation information for structural elucidation.

Experimental Workflows and Signaling Pathways

Workflow for this compound Isolation and Purification

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Signaling Pathways Modulated by Saikosaponins

Saikosaponins, including Saikosaponin D, exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

Caption: Saikosaponin D inhibits inflammatory responses by suppressing the MAPK and NF-κB signaling pathways.

Conclusion

The isolation and purification of this compound from Bupleurum species is a multi-step process that requires careful optimization of extraction and chromatographic conditions. This guide provides a framework of established protocols that can be adapted to achieve high-purity this compound for research and development purposes. The potent biological activities of saikosaponins underscore the importance of efficient isolation methods to facilitate their further investigation as potential therapeutic agents.

References

- 1. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vellmanherbs.com [vellmanherbs.com]

- 3. CN102166235A - Extraction and purification method of saikosaponin - Google Patents [patents.google.com]

- 4. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

Physical and chemical properties of Saikosaponin S5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Saikosaponin S5, also known as 2''-O-acetylsaikosaponin A. The information presented herein is intended to support research, development, and application of this natural compound in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound is a triterpenoid (B12794562) saponin (B1150181) belonging to the oleanane (B1240867) group. It is characterized by the presence of an acetyl group at the 2'' position of the sugar moiety attached to the aglycone. This seemingly minor structural modification can significantly influence its biological activity and physicochemical properties compared to other saikosaponins.

General Properties

| Property | Value | Reference |

| Systematic Name | [(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | [1] |

| Synonyms | This compound, 2''-O-acetylsaikosaponin A | [2] |

| CAS Number | 102934-42-9 | [3][4] |

| Appearance | Powder |

Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₄₄H₇₀O₁₄ | |

| Molecular Weight | 823.03 g/mol | |

| Topological Polar Surface Area | 214 Ų | |

| Hydrogen Bond Donor Count | 7 | |

| Hydrogen Bond Acceptor Count | 14 | |

| Rotatable Bond Count | 7 | |

| Molecular Complexity | 1610 |

Physical Properties

| Property | Value | Reference |

| Melting Point | Not available in the searched literature. | |

| Solubility | Specific quantitative data not available in the searched literature. General saikosaponins are soluble in methanol (B129727) and ethanol, but have limited solubility in water. | |

| Purity | ≥ 98% (Commercially available) | |

| Storage | 0°C (short term), -20°C (long term), desiccated |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections would typically contain ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. While the search results indicate that such data exists in referenced publications, the full datasets were not directly available in the provided snippets. Researchers should consult the primary literature for complete spectral assignments.

Based on available information, a database entry for 2''-O-acetylsaikosaponin A suggests the availability of 13C NMR, 1H NMR, Mass spectrometry (MS), and Infrared spectroscopy (IR) data.

Experimental Protocols

Isolation and Purification of Saikosaponins (General Protocol)

A general procedure for the isolation of saikosaponins from the roots of Bupleurum species involves the following steps. Please note that this is a generalized protocol and may require optimization for the specific isolation of this compound.

Workflow for Saikosaponin Isolation

Caption: General workflow for the isolation and purification of saikosaponins.

UPLC-MS/MS Analysis of this compound

The following protocol is based on a study that analyzed various saikosaponin metabolites, including 2''-O-acetylsaikosaponin A, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC System: ExionLC™ AD

-

Mass Spectrometer: A tandem mass spectrometry system

-

Chromatographic Column: Agilent SB-C18 (1.8 µm, 2.1 mm x 100 mm)

Chromatographic Conditions:

-

Mobile Phase A: Pure water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A specific gradient program should be developed to achieve optimal separation.

-

Flow Rate: To be optimized based on the column and system.

-

Column Temperature: To be optimized for best separation.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes for comprehensive analysis.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

-

Specific Transitions: For targeted analysis of this compound, specific precursor-to-product ion transitions would need to be determined by infusing a pure standard.

Sample Preparation:

-

Extract the plant material or sample containing this compound with a suitable solvent (e.g., methanol).

-

Centrifuge the extract to remove particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

Biological Activity and Signaling Pathways

While extensive research exists on the pharmacological activities of other saikosaponins like Saikosaponin A and D, specific studies on the biological effects and signaling pathways of this compound are limited in the currently available literature. However, based on the activities of structurally related saikosaponins, it is plausible that this compound may also exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties.

A study on Bupleurum chinense DC indicated that the biosynthesis of 2''-O-acetylsaikosaponin A is part of the triterpenoid biosynthesis pathway. The levels of 2''-O-acetylsaikosaponin A were found to increase upon treatment with brassinolide, which transcriptionally activates genes in this pathway.

Triterpenoid Biosynthesis Pathway Leading to Saikosaponins

The biosynthesis of saikosaponins originates from the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the triterpene backbone, which undergoes a series of modifications, including oxidation and glycosylation, to form the various saikosaponins.

Saikosaponin Biosynthesis Pathway

Caption: Simplified overview of the triterpenoid biosynthesis pathway leading to this compound.

Further research is warranted to elucidate the specific biological activities of this compound and the signaling pathways through which it exerts its effects. This will be crucial for unlocking its full therapeutic potential.

References

An In-depth Technical Guide to the In Vitro Mechanisms of Action of Saikosaponins

Disclaimer: This technical guide focuses primarily on the in vitro mechanisms of Saikosaponin A (SSA) and Saikosaponin D (SSD), the most extensively studied members of the saikosaponin family. There is currently a significant lack of specific published data regarding the in vitro mechanism of action for Saikosaponin S5. The information presented herein for SSA and SSD serves to represent the broader therapeutic potential and molecular activities of this class of compounds.

Executive Summary

Saikosaponins, triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Bupleurum species, are a class of bioactive compounds with demonstrated pharmacological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects in a multitude of in vitro models. This guide synthesizes the current understanding of their core mechanisms of action, focusing on the well-documented activities of Saikosaponin A (SSA) and Saikosaponin D (SSD). We provide a comprehensive overview of the key signaling pathways modulated by these compounds, detailed experimental protocols for assessing their activity, and quantitative data to support their therapeutic potential.

Core In Vitro Mechanisms of Action

Saikosaponins exert their biological effects by modulating a complex network of intracellular signaling pathways. The primary mechanisms observed in vitro include the induction of apoptosis and autophagy in cancer cells, and the suppression of inflammatory responses in immune cells. These effects are largely mediated through the regulation of key signaling cascades such as NF-κB, MAPK, and PI3K/Akt.

Anti-Cancer Mechanisms

In various cancer cell lines, SSA and SSD have been shown to inhibit proliferation, induce cell cycle arrest, and trigger programmed cell death.

-

Apoptosis Induction: Saikosaponins can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and induction of endoplasmic reticulum (ER) stress.[1][2] For instance, SSD has been observed to increase the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and activate caspase-3.[3]

-

Autophagy: SSD, in particular, can induce autophagic cell death in cancer cells like MCF-7 and HeLa by stimulating calcium mobilization and activating the CaMKK-AMPK-mTOR pathway.[3]

-

Cell Cycle Arrest: Saikosaponins can arrest the cell cycle at the G0/G1 or G1 phase.[3] This is often associated with the upregulation of cell cycle inhibitors like p21 and p27.

-

Inhibition of Metastasis: SSD has been shown to suppress the invasion and migration of cancer cells.

Anti-Inflammatory Mechanisms

Saikosaponins demonstrate potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages.

-

Inhibition of Inflammatory Mediators: SSA and SSD significantly reduce the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.

-

Modulation of Signaling Pathways: The anti-inflammatory effects are primarily achieved by suppressing the activation of the NF-κB and MAPK signaling pathways. Saikosaponins inhibit the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB p65, and also downregulate the phosphorylation of key MAPK components like p38, JNK, and ERK.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Saikosaponins A and D.

Table 1: Anti-Cancer Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Saikosaponin D | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 7.31 ± 0.63 µM | |

| Saikosaponin D | T-47D (Breast Cancer) | MTT Assay | Cytotoxicity | 9.06 ± 0.45 µM | |

| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | Cytotoxicity | 5-20 µg/mL | |

| Saikosaponin D | A549, H1299 (Lung Cancer) | Proliferation Assay | Inhibition of proliferation | 5–20 µM | |

| Saikosaponin D | U87 (Malignant Glioma) | Proliferation Assay | Inhibition of proliferation | 1–8 μM (for 48h) | |

| Saikosaponin A | HeLa (Cervical Cancer) | CCK-8 Assay | Reduced cell viability | 15 µM (reduced viability to 42.47%) | |

| Saikosaponin A | MG-63 (Osteosarcoma) | CCK-8 Assay | Inhibition of proliferation | Dose- and time-dependent |

Table 2: Anti-Inflammatory Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Target | Effect/Concentration | Reference |

| Saikosaponin A | RAW 264.7 Macrophages | Griess Assay, ELISA | NO, TNF-α, IL-1β, IL-6 Production | Significant inhibition | |

| Saikosaponin D | RAW 264.7 Macrophages | Western Blot | iNOS, COX-2 expression | Significant reduction | |

| Saikosaponin A | 3T3-L1 Adipocytes | Western Blot | NF-κB activation | Significant inhibition | |

| Saikosaponin D | Murine T lymphocytes | - | T lymphocyte activation | Significant suppression |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by saikosaponins.

Caption: Saikosaponin-mediated inhibition of the NF-κB and MAPK inflammatory pathways.

Caption: Apoptosis induction by Saikosaponins via PI3K/Akt pathway inhibition and Bcl-2 family modulation.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of saikosaponins on cancer cell lines.

-

Cell Culture: Culture cancer cell lines (e.g., HepG2, MCF-7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with a range of concentrations of the desired saikosaponin for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to quantify the anti-inflammatory effect of saikosaponins by measuring NO production in macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat the cells with various concentrations of the saikosaponin for 1 hour. Subsequently, induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

-

NO Measurement: After 24 hours of incubation, collect the culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Absorbance Measurement: Determine the absorbance at 540 nm with a microplate reader. Compare the results from treated groups to the LPS-stimulated control.

Apoptosis Analysis (Annexin V/PI Staining)

This protocol differentiates between viable, apoptotic, and necrotic cells following saikosaponin treatment.

-

Cell Culture and Treatment: Culture cancer cells and treat them with the saikosaponin at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. This will allow for the differentiation between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins within signaling pathways.

-

Cell Lysis: Treat cells with saikosaponin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion

Saikosaponins, particularly Saikosaponin A and Saikosaponin D, exhibit significant anti-cancer and anti-inflammatory properties in vitro. Their mechanisms of action are multifaceted, involving the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/Akt, which ultimately leads to the inhibition of cancer cell proliferation and the suppression of inflammatory responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural compounds. Further investigation into less-studied derivatives like this compound is warranted to fully understand the structure-activity relationships within the saikosaponin family.

References

Unveiling the Therapeutic Potential of Saikosaponins: A Technical Guide to Core Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) derived from the roots of Bupleurum species, have a long history in traditional medicine for treating a variety of ailments, including inflammation, fever, and liver diseases.[1] Modern pharmacological research has identified several saikosaponin monomers, with Saikosaponin A (SSa) and Saikosaponin D (SSd) being among the most extensively studied for their potent anti-inflammatory, anti-cancer, and immunomodulatory properties.[2][3] This guide provides a comprehensive overview of the therapeutic targets of SSa and SSd, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways they modulate.

A specific inquiry was made regarding "Saikosaponin S5". Our investigation revealed that this compound is chemically identified as 2''-O-acetylsaikosaponin A, an iridoid product that can be isolated from the bark of Ailanthus integrifolia.[4] However, the scientific literature on this compound is currently very limited, precluding an in-depth analysis of its therapeutic targets and mechanisms of action. Therefore, this guide will focus on the well-researched and pharmacologically significant Saikosaponins A and D, offering valuable insights for drug discovery and development efforts targeting chronic diseases.

Quantitative Analysis of Bioactivity

The cytotoxic and anti-inflammatory activities of Saikosaponin A and Saikosaponin D have been evaluated across a range of human cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) from various studies, providing a quantitative comparison of their potency.

Table 1: Cytotoxic Activity of Saikosaponin A (SSa)

| Cell Line | Cancer Type | Activity Type | IC50 (µM) | Incubation Time (h) | Reference |

| SK-N-AS | Neuroblastoma | Cytotoxicity | 14.14 | 24 | [3] |

| SK-N-AS | Neuroblastoma | Cytotoxicity | 12.41 | 48 | |

| SK-N-BE | Neuroblastoma | Cytotoxicity | 15.48 | 24 | |

| SK-N-BE | Neuroblastoma | Cytotoxicity | 14.12 | 48 | |

| HeLa | Cervical Cancer | Cytotoxicity | ~15 | 24 | |

| HBE | Normal Bronchial Epithelial | Cytotoxicity | 361.3 | 24 | |

| Various | Colon, Lung, Breast, Leukemia | Cytotoxicity | < 20 | Not Specified |

Table 2: Cytotoxic and Anti-inflammatory Activity of Saikosaponin D (SSd)

| Cell Line | Cancer/Cell Type | Activity Type | IC50 (µM) | Incubation Time (h) | Reference |

| A549 | Non-small cell lung cancer | Cytotoxicity | 3.57 | 24 | |

| H1299 | Non-small cell lung cancer | Cytotoxicity | 8.46 | 24 | |

| MDA-MB-231 | Triple-negative breast cancer | Cytotoxicity | 7.293 | Not Specified | |

| DU145 | Prostate Cancer | Cytotoxicity | 10 | 24 | |

| A549 | Non-small cell lung cancer | Cytotoxicity | 30.82 | 48 | |

| Bcap37 | Breast Cancer | Cytotoxicity | 10.67 | 48 | |

| THP-1 | Monocytes | E-selectin inhibition | 1.8 | Not Specified | |

| THP-1 | Monocytes | L-selectin inhibition | 3.0 | Not Specified | |

| THP-1 | Monocytes | P-selectin inhibition | 4.3 | Not Specified |

Key Experimental Protocols

This section details standardized methodologies for assessing the biological activities of saikosaponins, providing a foundation for reproducible research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is employed to determine the effect of saikosaponins on cell proliferation and to calculate their IC50 values.

-

Cell Culture: Human cancer cell lines (e.g., A549, SK-N-AS) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 3-5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of the saikosaponin compound (e.g., 0, 5, 10, 15, 20 µM) for specified durations (e.g., 24 or 48 hours).

-

MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by saikosaponins.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the saikosaponin for the indicated time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both stains.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

-

Protein Extraction: Following treatment with saikosaponins, cells are lysed to extract total, cytoplasmic, or nuclear proteins using appropriate extraction buffers.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-STAT3, total STAT3, p-p65, IκBα, p-ERK, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Core Signaling Pathways and Mechanisms of Action

Saikosaponins A and D exert their therapeutic effects by modulating several key signaling pathways involved in inflammation and cancer progression. The following diagrams illustrate these mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Effect of Saikosaponin A on Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of Saikosaponin S5 and its structurally related triterpenoid (B12794562) saponins (B1172615), primarily isolated from the roots of Bupleurum species. These natural compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. This document serves as a core resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and drug development endeavors.

Chemical Structures and Core Moieties

Saikosaponins are glycosides of triterpenoid aglycones, predominantly of the oleanane (B1240867) type. The structural diversity within this family, arising from variations in the aglycone core and the number and type of sugar moieties, contributes to their wide range of biological activities. The core structures of prominent saikosaponins, including Saikosaponin A, B2, C, and D, are well-characterized. This compound, while less extensively studied, belongs to this family and shares the fundamental triterpenoid backbone.

Quantitative Pharmacological Data

The biological efficacy of saikosaponins has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations across various therapeutic areas, providing a comparative overview for researchers.

Table 1: Anticancer Activity of Saikosaponins

| Saikosaponin | Cancer Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |

| Saikosaponin D | A549 (Non-small cell lung cancer) | CCK-8 | Inhibition of proliferation | 3.57 µM | [1][2] |

| Saikosaponin D | H1299 (Non-small cell lung cancer) | CCK-8 | Inhibition of proliferation | 8.46 µM | [1][2] |

| Saikosaponin D | MDA-MB-231 (Triple-negative breast cancer) | Cell Viability Assay | Decreased cell viability | 7.293 µM | [3] |

| Saikosaponin D | MCF-7 (Breast cancer) | Cell Viability Assay | Inhibition of cell viability | 7.31 ± 0.63 µM | |

| Saikosaponin D | T-47D (Breast cancer) | Cell Viability Assay | Inhibition of cell viability | 9.06 ± 0.45 µM | |

| Saikosaponin D | DU145 (Prostate cancer) | MTT Assay | Inhibition of cell growth | 10 µM | |

| Saikosaponin A | SK-N-AS (Neuroblastoma) | MTT Assay | Inhibition of cell proliferation | 14.14 µM (24h), 12.41 µM (48h) | |

| Saikosaponin A | SK-N-BE (Neuroblastoma) | MTT Assay | Inhibition of cell proliferation | 15.48 µM (24h), 14.12 µM (48h) |

Table 2: Antiviral Activity of Saikosaponins

| Saikosaponin | Virus | Cell Line | Assay | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |

| Saikosaponin B2 | Human Coronavirus 229E (HCoV-229E) | MRC-5 | XTT Assay | IC50: 1.7 ± 0.1 µM | 383.3 ± 0.2 µM | 221.9 | |

| Saikosaponin A | Human Coronavirus 229E (HCoV-229E) | MRC-5 | XTT Assay | - | 228.1 ± 3.8 µM | 26.6 | |

| Saikosaponin A | Influenza A Virus (H1N1 PR8) | A549 | - | 1.98 µM | - | - | |

| Saikosaponin A | Influenza A Virus (H9N2) | A549 | - | 2.21 µM | - | - | |

| Saikosaponin A | Influenza A Virus (H5N1) | A549 | - | 2.07 µM | - | - |

Key Signaling Pathways

Saikosaponins exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The following diagrams, generated using the DOT language, illustrate some of the well-documented pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of saikosaponins. These protocols are intended to serve as a starting point for researchers.

Extraction and Isolation of Saikosaponins from Bupleurum Root

This protocol outlines a general procedure for the extraction and purification of saikosaponins.

Materials:

-

Dried and powdered Bupleurum root

-

Alkaline solvent (e.g., ethanol with 0.5% ammonia)

-

Macroporous adsorption resin (e.g., D101)

-

Solvents for elution (e.g., water, ethanol gradients)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction: Macerate the powdered Bupleurum root with 70% ethanol (or an alkaline ethanol solution) at room temperature for 24-48 hours. Alternatively, perform percolation or high-pressure percolation for more efficient extraction.

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-70°C to obtain a crude extract.

-

Purification with Macroporous Resin:

-

Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove impurities such as sugars and salts.

-

Elute the saikosaponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the presence of saikosaponins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Final Concentration and Drying: Combine the saikosaponin-rich fractions, concentrate using a rotary evaporator, and then freeze-dry to obtain a purified saikosaponin powder.

High-Performance Liquid Chromatography (HPLC) Analysis of Saikosaponins

This protocol describes a method for the quantitative analysis of saikosaponins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as saikosaponins lack a strong UV chromophore).

-

Column: A C18 reversed-phase column (e.g., Waters CORTECTS C18, 4.6 mm × 150 mm, 2.7 µm).

-

Mobile Phase: A gradient elution using 0.1% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:

-

0-9 min, 5-25% B

-

9-16 min, 25-35% B

-

16-23 min, 35-60% B

-

23-30 min, 60-80% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of saikosaponin standards (e.g., Saikosaponin A, D) in methanol (B129727). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the extracted sample in methanol and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks corresponding to the saikosaponins based on the retention times of the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use this curve to determine the concentration of saikosaponins in the samples.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of saikosaponins on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Saikosaponin stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of the saikosaponin. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 4 hours. Then, remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by saikosaponins.

Materials:

-

Cells treated with saikosaponin

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of saikosaponin for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins in saikosaponin-treated cells.

Materials:

-

Cells treated with saikosaponin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Perspectives

This compound and its related triterpenoid saponins represent a promising class of natural products with significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to explore their mechanisms of action and advance their development as novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships, identifying specific molecular targets, and conducting well-designed preclinical and clinical studies to fully realize the therapeutic promise of these fascinating compounds. The continued investigation into their diverse pharmacological effects, particularly in the realms of oncology, virology, and inflammatory diseases, is highly warranted.

References

- 1. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin D inhibits proliferation and induces apoptosis of non-small cell lung cancer cells by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin D Modulates STAT3 and c-Myc Expression in MDA-MB-231 Cells: A Comprehensive In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Saikosaponin S5: A Technical Guide on its Discovery and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin S5, chemically identified as 2''-O-acetylsaikosaponin A, is a member of the vast family of oleanane-type triterpenoid (B12794562) saponins. These natural compounds, primarily extracted from the roots of Bupleurum species, have a long history in traditional medicine, particularly in East Asia. While extensive research has focused on major saikosaponins like saikosaponin A and D, this compound remains a less-explored molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, historical research, and what is currently known about this compound, with a focus on its chemical properties and the biological context provided by its parent compound, saikosaponin A.

Discovery and Historical Research

This compound, or 2''-O-acetylsaikosaponin A, has been identified and isolated from various plant species. Its discovery is intrinsically linked to the broader phytochemical investigation of medicinal plants known to produce saikosaponins.

Initial isolations of 2''-O-acetylsaikosaponin A were reported from the roots of several Bupleurum species, a genus renowned for its rich saikosaponin content. Notably, it has been identified in Bupleurum polyclonum, Bupleurum marginatum, and Bupleurum wenchuanense. These findings were crucial in expanding the known diversity of saikosaponin structures and highlighting the variations in glycosylation and acylation patterns within this class of compounds.

Interestingly, this compound is not exclusive to the Bupleurum genus. It has also been isolated from the bark of Ailanthus integrifolia, indicating a wider distribution in the plant kingdom than initially presumed.[1]

The structural elucidation of 2''-O-acetylsaikosaponin A was achieved through advanced spectroscopic techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, DQF-COSY, HOHAHA, ROESY, HETCOR, HMQC, and HMBC) and mass spectrometry has been instrumental in confirming its structure as an acetylated derivative of saikosaponin A.[2]

Quantitative Data

Quantitative data specifically for this compound is limited in the current body of scientific literature. However, some studies provide insights into its relative abundance and factors that may influence its production.

| Compound | Plant Source | Treatment | Observed Effect on Yield | Reference |

| 2''-O-acetylsaikosaponin A | Bupleurum chinense DC. | 0.2 mg/L Brassinolide (B613842) Solution | Significant increase | [3][4] |

Note: The table highlights the potential for manipulating the biosynthesis of this compound. However, baseline quantitative data and yields from extraction processes are not well-documented in publicly available research.

Experimental Protocols

Detailed experimental protocols specifically for the isolation and analysis of this compound are not extensively published. However, the general methodologies employed for the separation and characterization of saikosaponins are well-established and applicable.

General Isolation and Purification of Saikosaponins

-

Extraction: The dried and powdered plant material (e.g., roots of Bupleurum species) is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, often using techniques like reflux or accelerated solvent extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-butanol and water) to enrich the saponin (B1150181) fraction.

-

Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final isolation and purification of individual saikosaponins.

-

Structural Elucidation

The definitive identification of 2''-O-acetylsaikosaponin A relies on a suite of spectroscopic methods:

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns, which provide clues about the sugar moieties and aglycone structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential for the complete assignment of all proton and carbon signals, confirming the structure and stereochemistry of the molecule.

Signaling Pathways (Inferred from Saikosaponin A)

Direct research on the signaling pathways modulated by this compound is scarce. However, given its structural similarity to saikosaponin A (differing only by an acetyl group on a sugar moiety), it is plausible that it shares similar biological activities and mechanisms of action. Saikosaponin A is known to exert its anti-inflammatory effects by targeting key signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Saikosaponin A has been shown to inhibit the activation of the MAPK and NF-κB signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[5]

-

MAPK Pathway: Saikosaponin A can suppress the phosphorylation of key MAPK proteins such as p38, JNK, and ERK.

-

NF-κB Pathway: It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

By inhibiting these pathways, saikosaponin A downregulates the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitable concentrations of brassinolide application enhances growth performance and saikosaponin biosynthesis by transcriptional activation of triterpenoid pathway genes in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial sources and availability of Saikosaponin S5 for research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin S5, a triterpenoid (B12794562) saponin, represents a specialized area of natural product research. While related saikosaponins have been extensively studied, this compound remains a less-characterized molecule, presenting both challenges and opportunities for novel therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its commercial availability, and potential biological activities. Due to the limited publicly available data specific to this compound, this guide also draws upon the broader understanding of the saikosaponin family to infer potential areas of investigation and experimental approaches, while clearly delineating established facts from hypothesized applications.

Commercial Sources and Availability

The commercial availability of this compound for research purposes is limited, with MedChemExpress (MCE) being the primary identifiable supplier. Unlike more common saikosaponins such as Saikosaponin A and D, this compound is not widely listed by major chemical suppliers. Researchers interested in procuring this compound should anticipate the need for direct inquiry with suppliers for pricing and detailed specifications.

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price |

| MedChemExpress (MCE) | HY-N9936 | Information not publicly available | Inquire with supplier | Inquire with supplier |

| Cayman Chemical | Not Listed | - | - | - |

| Santa Cruz Biotechnology | Not Listed | - | - | - |

| Selleckchem | Not Listed | - | - | - |

| Tocris Bioscience | Not Listed | - | - | - |

Note: The information in the table reflects publicly available data. Purity and available quantities for MedChemExpress product should be confirmed by requesting a Certificate of Analysis (CoA) or technical data sheet.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C44H70O14 | MedChemExpress |

| Molecular Weight | 823.02 g/mol | MedChemExpress |

| CAS Number | 102934-42-9 | MedChemExpress |

| Natural Source | Ailanthus integrifolia | MedChemExpress |

Biological Activity and Potential Signaling Pathways

Direct research on the biological activity and signaling pathways of this compound is sparse. However, initial data from MedChemExpress indicates cytotoxic activity against several cancer cell lines. This suggests that, like other saikosaponins, this compound may have potential as an anti-cancer agent.

Table 3: Reported In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| Hep3B (Human hepatocellular carcinoma) | 15.86 |

| HepG2 (Human hepatocellular carcinoma) | 20.13 |

| MCF7 (Human breast adenocarcinoma) | 30.11 |

Given the known mechanisms of other saikosaponins, it is plausible that this compound may exert its effects through the modulation of key cellular processes such as apoptosis, cell cycle arrest, and inflammation. The general activities of saikosaponins involve pathways like NF-κB, MAPK, and PI3K/Akt.

Below is a hypothesized signaling pathway for the potential anti-cancer activity of this compound, based on the known mechanisms of related saikosaponins. It is crucial to note that this pathway is speculative and requires experimental validation for this compound.

Suggested Experimental Protocols

Due to the absence of published, detailed experimental protocols specifically for this compound, this section provides generalized methodologies adapted from research on other saikosaponins. These protocols can serve as a starting point for investigating the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Methodological & Application

Saikosaponin S5: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily derived from the roots of Bupleurum species, have garnered significant interest in biomedical research for their diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and immunomodulatory effects. While extensive research has been conducted on major saikosaponins such as Saikosaponin A (SSA) and Saikosaponin D (SSD), specific experimental data and protocols for Saikosaponin S5 (also known as 2''-O-acetylsaikosaponin A) are less documented in publicly available literature.

This document provides a comprehensive guide to the in vitro experimental protocols that can be adapted for the study of this compound, based on established methodologies for other well-researched saikosaponins. The following application notes and protocols are intended to serve as a foundational framework for investigating the bioactivities of this compound. Researchers should note that optimization of concentrations, incubation times, and cell lines will be necessary for this specific compound.

Data Presentation: In Vitro Bioactivities of Saikosaponins

The following tables summarize quantitative data from various in vitro studies on different saikosaponins to provide a comparative context for the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Target | IC50 / Effective Concentration |

| Saikosaponin A | RAW 264.7 Macrophages | Griess Assay | Nitric Oxide (NO) Production | Significant inhibition noted[1] |

| Saikosaponin D | RAW 264.7 Macrophages | ELISA | TNF-α, IL-6 Production | Significant inhibition noted[1] |

| Saikosaponin A | 3T3-L1 Adipocytes | Western Blot | NF-κB activation | Significant inhibition noted[1] |

| Saikosaponin D | Murine T lymphocytes | - | T lymphocyte activation | Significant suppression noted[1] |

Table 2: Anticancer Activity of Saikosaponins

| Saikosaponin | Cell Line | Assay | Effect | IC50 / Effective Concentration |

| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | Cytotoxicity | 5-20 µg/mL[1] |

| Saikosaponin A | MCF-7 (Breast Cancer) | - | Apoptosis Induction | Not specified, significant induction |

Experimental Protocols

Anti-inflammatory Activity Assessment in Macrophages

This protocol details the investigation of the anti-inflammatory effects of a test saikosaponin, such as this compound, by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control (no this compound) and a negative control (no LPS).

b. Nitric Oxide (NO) Measurement (Griess Assay):

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Determine the absorbance at 540 nm using a microplate reader. A decrease in absorbance indicates inhibition of NO production.

c. Cytokine Measurement (ELISA):

-

To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6, use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions to perform the assay on the cell culture supernatants collected at 24 hours post-LPS stimulation.

Anticancer Activity Assessment

These protocols are designed to evaluate the cytotoxic and apoptosis-inducing effects of this compound on cancer cell lines.

a. Cell Viability Assay (MTT Assay):

-

Culture a cancer cell line of interest (e.g., HepG2, MCF-7) in the appropriate medium and conditions.

-

Seed the cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance correlates with reduced cell viability.

b. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Culture and treat cancer cells with this compound at a predetermined effective concentration (e.g., IC50) for a specified time.

-

Harvest the cells and wash them with PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates apoptosis induction.

Signaling Pathway Analysis (Western Blot)

This protocol allows for the investigation of the molecular mechanisms underlying the observed bioactivities of this compound, for instance, its effect on the NF-κB signaling pathway.

-

Culture and treat cells as described in the respective activity assessment protocols.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A change in the phosphorylation status of key proteins can indicate pathway modulation.

Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Saikosaponin S5 (Saikosaponin D) Cell Line Treatment

Introduction

Saikosaponin S5, also widely known in scientific literature as Saikosaponin D (SSD), is a bioactive triterpenoid (B12794562) saponin (B1150181) derived from the root of Bupleurum species. It has garnered significant attention in oncological research for its potent anti-tumor activities.[1] Preclinical studies have demonstrated that this compound can inhibit the proliferation of numerous cancer cell types, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumor progression.[1] These application notes provide an overview of the cellular effects of this compound and detailed protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-targeted approach. It has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][3] Key mechanisms include the activation of caspase cascades, modulation of Bcl-2 family proteins, and the induction of endoplasmic reticulum (ER) stress.[4] Furthermore, this compound can arrest the cell cycle at various phases, such as G0/G1 or G2/M, depending on the cell type. The compound also influences critical signaling pathways that govern cell survival, proliferation, and invasion, including the NF-κB, MAPK, and PI3K/Akt pathways.

Data Presentation

The efficacy of this compound varies across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis observed in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| DU145 | Prostate Cancer | 24 | 10 | |

| MCF-7 | Breast Cancer | 48 | 7.31 ± 0.63 | |

| T-47D | Breast Cancer | 48 | 9.06 ± 0.45 | |

| SK-N-AS | Neuroblastoma | 24 | 14.14 | |

| SK-N-AS | Neuroblastoma | 48 | 12.41 | |

| SK-N-BE | Neuroblastoma | 24 | 15.48 | |

| SK-N-BE | Neuroblastoma | 48 | 14.12 |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |

| RG-2 | 9 | 48 | 6.89% | |

| RG-2 | 15 | 48 | 14.59% | |

| U87-MG | 9 | 48 | 5.9% | |

| U87-MG | 15 | 48 | 6.57% | |

| U251 | 9 | 48 | 6.34% | |

| U251 | 15 | 48 | 7.80% | |

| LN-428 | 9 | 48 | 9.73% | |

| LN-428 | 15 | 48 | 10.87% |

Experimental Protocols

Herein are detailed protocols for common assays used to evaluate the efficacy of this compound in cell culture.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

-

Materials:

-

This compound (SSD)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

2. Apoptosis Detection by Annexin V-FITC Staining

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

-

Materials:

-

This compound (SSD)

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

-

Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control.

-

After treatment, harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 400-600 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

-

3. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Materials:

-

This compound (SSD)

-

Cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-